molecular formula C21H25NO4 B192287 Rotundine CAS No. 483-14-7

Rotundine

Cat. No. B192287
CAS RN: 483-14-7
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-KRWDZBQOSA-N
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Description

Rotundine, also known as l-enantiomer tetrahydroprotoberberine, is an organic alkaloid extracted from traditional Chinese medicinal plants such as Corydalis rhizoma and Stephania rotunda Lour . It has analgesic activity and is particularly suitable for insomnia patients with pain .


Molecular Structure Analysis

Rotundine is a tetrahydroprotoberberine diisoquinoline alkaloid with a molecular weight of 355.43 . Its molecular formula is C21H25NO4 .


Physical And Chemical Properties Analysis

Rotundine appears as an off-white solid that is odorless and tasteless. It turns yellow under light and heat and should be protected from light and air. It is usually dissolved in chloroform, slightly soluble in ethanol or ether, insoluble in water, and soluble in dilute sulfuric acid .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically colorectal cancer research .

Summary of the Application

Rotundine is an herbal medicine with anti-cancer effects . This study aimed to investigate the specific molecular mechanism of rotundine inhibition of colorectal cancer .

Methods of Application or Experimental Procedures

The effects of rotundine on the viability, migration, and invasion ability of SW480 cells were investigated using MTT and cell scratch assay . Changes in cell apoptosis were analyzed by flow cytometry . DEGs were detected by high-throughput sequencing after the action of rotundine on SW480 cells, and the DEGs were subjected to function enrichment analysis .

Results or Outcomes

Rotundine concentrations of 50 μM, 100 μM, 150 μM, and 200 μM inhibited the proliferation, migration, and invasion of SW480 cells in a time- and concentration-dependent manner . Rotundine does not induce SW480 cell apoptosis . High-throughput results showed that there were 385 DEGs in the SW480 group . And DEGs were associated with the Hippo signaling pathway .

Application in Pain Management

Specific Scientific Field

The specific scientific field for this application is Pain Management .

Summary of the Application

Rotundine is mainly used for the treatment of dull pain, dysmenorrhea and childbirth pain relief caused by internal medical diseases .

Methods of Application or Experimental Procedures

Rotundine has been widely used in clinical practice as tablets and injections .

Results or Outcomes

Its mechanism of action has nothing to do with opioid receptors, has no obvious addiction .

Application in Cardio-Cerebrovascular System

Specific Scientific Field

The specific scientific field for this application is Cardio-Cerebrovascular Medicine .

Summary of the Application

Rotundine has been found to have protective effects on the cardio-cerebrovascular system . It has an inhibitory effect on the injuries caused by cerebral ischemia and reperfusion and myocardial ischemia and reperfusion .

Methods of Application or Experimental Procedures

Application in Pain Management for Gastrointestinal and Hepatobiliary Disorders

Specific Scientific Field

The specific scientific field for this application is Gastroenterology and Hepatology .

Summary of the Application

Rotundine is used for pain induced by gastrointestinal and hepatobiliary disorders .

Methods of Application or Experimental Procedures

Rotundine is usually used in clinical practice as tablets and injections .

Results or Outcomes

Rotundine has potent effects on the central nervous system but has nothing to do with opioid receptors. Therefore, it has little addiction effects .

Application in Inflammation and Apoptosis Regulation

Specific Scientific Field

The specific scientific field for this application is Immunology and Cell Biology .

Summary of the Application

Rotundine has been found to have effects on the regulation of inflammation and inhibition of apoptosis .

Methods of Application or Experimental Procedures

Application in Sleep Aid

Specific Scientific Field

The specific scientific field for this application is Neurology and Sleep Medicine .

Summary of the Application

Rotundine has been used as an alternative to anxiolytic and sedative drugs of the benzodiazepine group . It helps with sleep, making it especially suitable for patients who cannot sleep because of pain and tension .

Methods of Application or Experimental Procedures

Rotundine is usually used in clinical practice as tablets .

Results or Outcomes

Rotundine has potent effects on the central nervous system but has nothing to do with opioid receptors. Therefore, it has little addiction effects .

Safety And Hazards

Rotundine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Rotundine has been found to inhibit the development and progression of colorectal cancer by regulating the expression of prognosis-related genes . This finding could provide new directions for the treatment of colorectal cancer .

properties

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropalmatine

CAS RN

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-14-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Tetrahydropalmatine
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Record name Tetrahydropalmatine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12093
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Record name (-)-S-Tetrahydropalmatine
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Record name L-Tetrahydropalmatine
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Record name TETRAHYDROPALMATINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
556
Citations
B Baghdikian, V Mahiou-Leddet, S Bory, SS Bun… - Journal of …, 2013 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Stephania rotunda Lour. (Menispermaceae) is a creeper growing in many countries of Asia and commonly found in the mountainous areas …
Number of citations: 44 www.sciencedirect.com
W Li, M Jiang, W Chen, Y Chen, Z Yang… - The Journal of …, 2021 - ACS Publications
A concise asymmetric total synthesis of a group of tetrahydroprotoberberine alkaloids, (−)-canadine, (−)-rotundine, (−)-sinactine, and (−)-xylopinine, has been accomplished in three …
Number of citations: 11 pubs.acs.org
C Desgrouas, N Taudon, SS Bun, B Baghdikian… - Journal of …, 2014 - Elsevier
… was rotundine 26. The studies of its pharmacodynamic and therapeutic applications began before the Red Khmer regime, but unfortunately, they have not continued. Rotundine exerted …
Number of citations: 35 www.sciencedirect.com
L Huang, T Zou, W Liang, C Mo, J Wei, Y Deng… - Journal of Personalized …, 2023 - mdpi.com
… toxicity of rotundine on SW480 cells by MTT assay. As shown in Figure 1a, rotundine was … The proliferation of cells was significantly inhibited after rotundine action on SW480, and the …
Number of citations: 5 www.mdpi.com
S Yang, G Du, Y Lu - Journal of Molecular Structure, 2015 - Elsevier
… named Rotundine with pharmaceutical efficacy, while the dextroisomer is invalid. Rotundine … Since the founding of The People’s Republic of China, Rotundine is the first successful drug …
Number of citations: 6 www.sciencedirect.com
JP Li, GM Zhou, LJ Zhang, HM Cheng… - … and Spectral Analysis, 2014 - ingentaconnect.com
… of Rotundine were studied in the present paper. The IR and the NRS of Rotundine were … (d,p), then the spectral intensity graph of Rotundine were given. The vibrational peaks were …
Number of citations: 2 www.ingentaconnect.com
A Chea, S Hout, SS Bun, N Tabatadze… - Journal of …, 2007 - Elsevier
Stephania rotunda (Menispermaceae) is used in traditional medicine for the treatment of fever. Four major alkaloids: dehydroroemerine, tetrahydropalmatine, xylopinine, cepharanthine …
Number of citations: 68 www.sciencedirect.com
TM Hung, NH Dang, JC Kim, HS Jang, SW Ryoo… - Planta …, 2010 - thieme-connect.com
In the course of screening plants used in folk medicine as memory enhancers, a 70% ethanolic extract of Stephania rotunda roots showed significant AChE inhibitory activity. Repeated …
Number of citations: 36 www.thieme-connect.com
CZ Li, QH Lin, XM Zhuang, JW Xie… - Yao xue xue bao= Acta …, 2010 - europepmc.org
… of rotundine. The individual contributions of CYP2C19, 3A4 and 2D6 to the rotundine … The metabolites of rotundine in incubates were screened with ESI-MS at selected ion mode, …
Number of citations: 7 europepmc.org
T Kametani, Y Nomura - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
Attempts have been made in the past to synthesize rotundine, the main alkaloid of Stephanie rotunda LOUREILO, to which formula (A), 2—methyl—3, 9, 10—trimethoxy~ 6, 7—dihydro—…
Number of citations: 4 www.jstage.jst.go.jp

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